molecular formula C16H14O4 B14569952 Bis(2-methylphenyl) oxalate CAS No. 61417-93-4

Bis(2-methylphenyl) oxalate

Cat. No.: B14569952
CAS No.: 61417-93-4
M. Wt: 270.28 g/mol
InChI Key: WMFBPFYGEKLQFO-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) oxalate is an organic compound with the molecular formula C16H14O4. It is an ester of oxalic acid and 2-methylphenol (o-cresol). This compound is known for its role in chemiluminescence reactions, where it is used to produce light in glow sticks and other light-emitting devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylphenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 2-methylphenol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl) oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylphenyl) oxalate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:

Mechanism of Action

The chemiluminescent reaction of bis(2-methylphenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable intermediate, which decomposes to produce carbon dioxide and energy. This energy is transferred to the fluorescent dye, causing it to emit light .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,4-dinitrophenyl) oxalate
  • Bis(2,4,5-trichlorophenyl) oxalate

Uniqueness

Bis(2-methylphenyl) oxalate is unique due to its specific chemiluminescent properties and the relatively lower toxicity of its by-products compared to other oxalate esters. This makes it a safer and more environmentally friendly option for use in various applications .

Properties

CAS No.

61417-93-4

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

bis(2-methylphenyl) oxalate

InChI

InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

WMFBPFYGEKLQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C

Origin of Product

United States

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